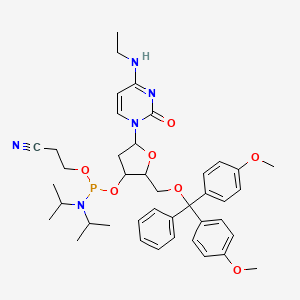
2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Ethyl-2’-deoxycytidine (N4-Ethyl-DC CEP) is a modified nucleoside used in oligonucleotide synthesis. It is typically employed to minimize the deleterious effects of large variations in guanine-cytosine content in target or probe sequences during hybridization techniques, such as DNA chip or reverse hybridization protocols . This compound is known for its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs, making hybridization dependent only on oligonucleotide length rather than base composition .
準備方法
The synthesis of N4-Ethyl-2’-deoxycytidine involves the use of phosphoramidites. The N4-ethyl analogue of 2’-deoxycytidine is synthesized by coupling N6-methyl-2’-deoxyadenosine and N4-ethyl-2’-deoxycytidine with 1H-tetrazole . The acetyl-protected monomers are prepared to prevent branching reactions, which can occur at the secondary amine positions . These monomers are compatible with various deprotection strategies, ranging from UltraMild to UltraFast . Industrial production methods involve the use of automated oligonucleotide synthesizers, which complete sequential chemical reactions using phosphoramidites to produce nucleotide chains .
化学反応の分析
N4-Ethyl-2’-deoxycytidine undergoes several types of chemical reactions, including:
Hybridization: It hybridizes specifically to natural deoxyguanosine, but the stability of the base pair is reduced to the level of an adenine-thymine base pair.
Coupling Reactions: Coupling with 1H-tetrazole leads to a trace of branching at the secondary amine positions, while the use of DCI (dicyanoimidazole) as an activator reduces branching.
Deprotection: The acetyl-protected monomers are deprotected using standard methods recommended by synthesizer manufacturers.
科学的研究の応用
N4-Ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the following areas:
Duplex Stability Studies: It is used to alter the stability and melting point of oligonucleotide duplexes.
Mutagenesis Studies: The compound is employed to study the mutagenic effects of methylation of exocyclic amines.
Therapeutic Applications: It is used in the development of oligonucleotide-based therapeutics.
Diagnostic Applications: The compound is used in the synthesis of oligonucleotides for diagnostic assays.
作用機序
N4-Ethyl-2’-deoxycytidine exerts its effects by hybridizing specifically to natural deoxyguanosine. The N4-ethyl modification reduces the stability of the base pair to the level of an adenine-thymine base pair, thereby normalizing the thermal stability of guanine-cytosine and adenine-thymine base pairs . This modification ensures that hybridization is dependent only on oligonucleotide length and not on base composition .
類似化合物との比較
N4-Ethyl-2’-deoxycytidine is unique in its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs. Similar compounds include:
5-Methyl-2’-deoxycytidine: Used to study the effects of methylation on DNA stability.
8-Oxo-2’-deoxyguanosine: Mimics oxidized guanine and is used in mutagenesis studies.
N6-Methyl-2’-deoxyadenosine: Used to study the effects of methylation on adenine.
These compounds are used in various structural and mutagenesis studies, but N4-Ethyl-2’-deoxycytidine is particularly notable for its role in normalizing thermal stability during hybridization .
特性
分子式 |
C41H52N5O7P |
|---|---|
分子量 |
757.9 g/mol |
IUPAC名 |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47) |
InChIキー |
LGNGWXZNSIMWIS-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



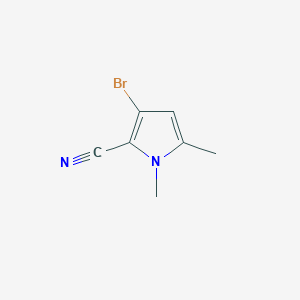
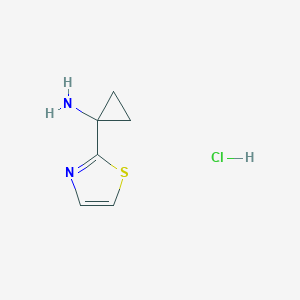


![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
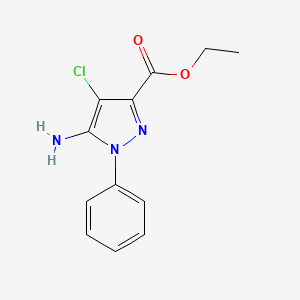
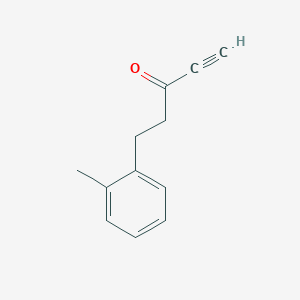


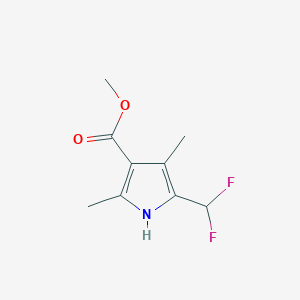
![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)

